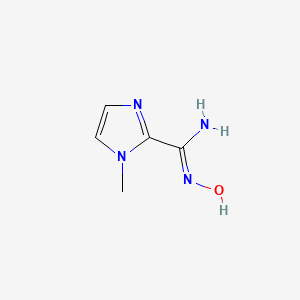

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

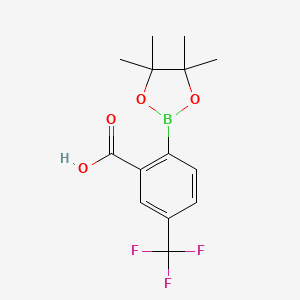

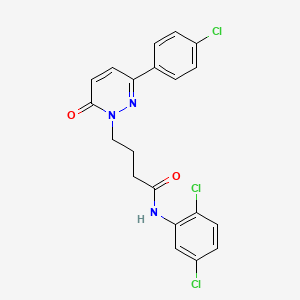

“N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.15 . It is a derivative of imidazole, a heterocyclic compound .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide”, can be achieved through various methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” consists of an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-4H,6H2,1H3 .Aplicaciones Científicas De Investigación

Antihypertensive Effects

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide derivatives, particularly those in the series of N-(biphenylylmethyl)imidazoles, have been studied for their potent antihypertensive effects when orally administered. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, showed significant promise as nonpeptide angiotensin II receptor antagonists, making them valuable in the development of hypertension treatments (Carini et al., 1991).

Synthesis and Biological Activities

Imidazole derivatives have been synthesized for various biological activities. For instance, imidazole-5-carboxylic acids with alkyl, alkenyl, and hydroxyalkyl substituents have shown potent antagonistic activities against the angiotensin II receptor. Specific derivatives demonstrated significant antihypertensive activity and were considered promising for the development of therapeutic agents (Yanagisawa et al., 1996).

Structural Analysis in Chemistry

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide has also been analyzed structurally, particularly in the context of silver imidazolecarbaldehyde oxime complexes. These studies, incorporating computational density functional theory calculations, have provided insights into the nature of intra- and intermolecular interactions, contributing to the understanding of molecular structure and bonding (Ofori et al., 2016).

Antiviral Activity

Some derivatives of N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide have been evaluated for their antiviral properties, particularly against vaccinia virus. Certain hydroxyimidazole derivatives exhibited notable antiviral activity, suggesting their potential use in developing antiviral treatments (Nikitina et al., 2019).

Safety and Hazards

The safety data sheet for “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” and other imidazole derivatives involve their use in a diverse range of applications. They are key components to functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propiedades

IUPAC Name |

N'-hydroxy-1-methylimidazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLWHURMWIDSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)